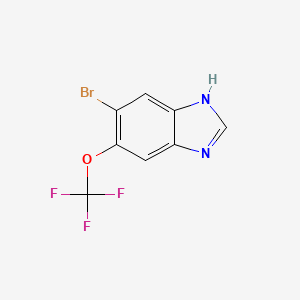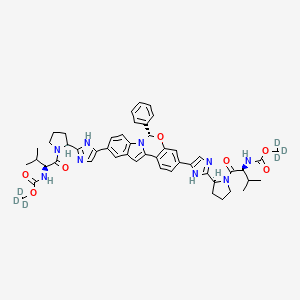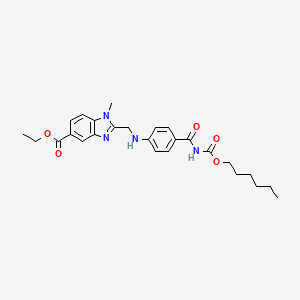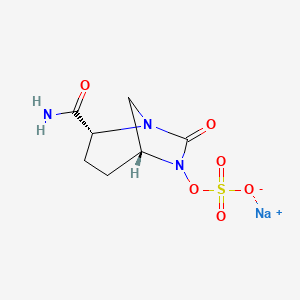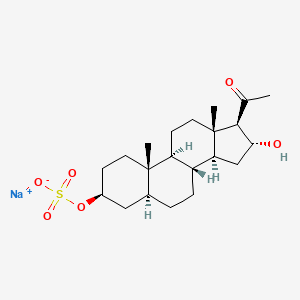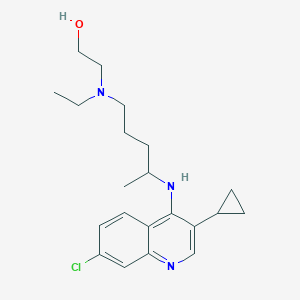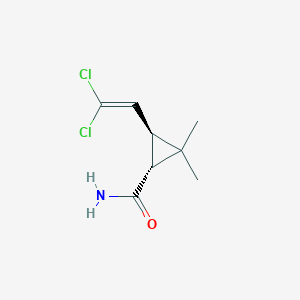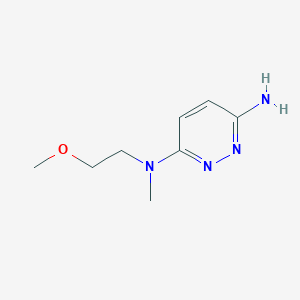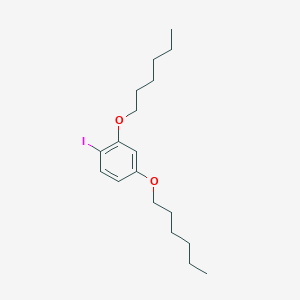
2,4-Bis(hexyloxy)-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(hexyloxy)-1-iodobenzene is an organic compound with the molecular formula C18H29IO2 It is a derivative of iodobenzene, where two hexyloxy groups are attached to the benzene ring at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(hexyloxy)-1-iodobenzene typically involves the iodination of 2,4-bis(hexyloxy)benzene. One common method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(hexyloxy)-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodine atom to a hydrogen atom.
Elimination Reactions: Under certain conditions, the hexyloxy groups can be eliminated to form alkenes.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Aldehydes and Carboxylic Acids: Formed through oxidation of hexyloxy groups.
Alkenes: Formed through elimination reactions.
Scientific Research Applications
2,4-Bis(hexyloxy)-1-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: Used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2,4-Bis(hexyloxy)-1-iodobenzene in various reactions involves the activation of the iodine atom, which acts as a leaving group in substitution reactions. The hexyloxy groups can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-1-iodobenzene: Similar structure with methoxy groups instead of hexyloxy groups.
2,4-Diethoxy-1-iodobenzene: Similar structure with ethoxy groups instead of hexyloxy groups.
2,4-Dipropoxy-1-iodobenzene: Similar structure with propoxy groups instead of hexyloxy groups.
Uniqueness
2,4-Bis(hexyloxy)-1-iodobenzene is unique due to the presence of long-chain hexyloxy groups, which can impart different solubility and reactivity properties compared to shorter alkoxy groups. This can influence its behavior in various chemical reactions and its suitability for specific applications in material science and organic synthesis.
Properties
Molecular Formula |
C18H29IO2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2,4-dihexoxy-1-iodobenzene |
InChI |
InChI=1S/C18H29IO2/c1-3-5-7-9-13-20-16-11-12-17(19)18(15-16)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3 |
InChI Key |
LFIPHIIJPUIAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)I)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


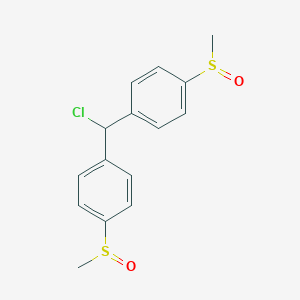
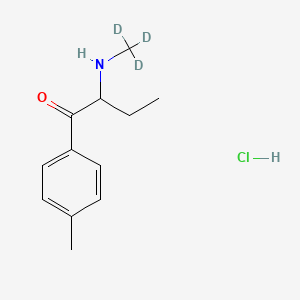
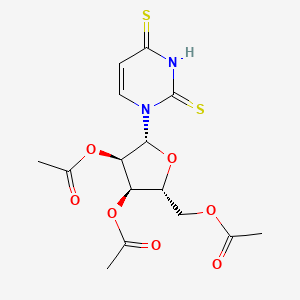

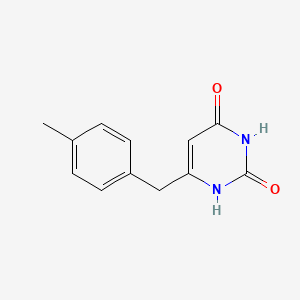
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
